1,1-Dipropyl-3-(P-tolylsulfonyl)urea
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Overview
Description
Preparation Methods
The synthesis of 1,1-Dipropyl-3-(P-tolylsulfonyl)urea typically involves the reaction of propylamine with p-toluenesulfonyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1,1-Dipropyl-3-(P-tolylsulfonyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Dipropyl-3-(P-tolylsulfonyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor in industrial processes
Mechanism of Action
The mechanism of action of 1,1-Dipropyl-3-(P-tolylsulfonyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1,1-Dipropyl-3-(P-tolylsulfonyl)urea can be compared with other similar compounds such as:
1-Propyl-3-(p-tolylsulfonyl)urea: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical and biological properties.
1-(p-Tolyl)-3-(p-tolylsulfonyl)-urea: This compound has two p-tolyl groups, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
100862-24-6 |
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Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.40 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1,1-dipropylurea |
InChI |
InChI=1S/C14H22N2O3S/c1-4-10-16(11-5-2)14(17)15-20(18,19)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,15,17) |
InChI Key |
ZHJMDLKMSUTJQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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